molecular formula C18H14F5NO3 B4872746 Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate

Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate

Cat. No.: B4872746
M. Wt: 387.3 g/mol
InChI Key: STUYJTLDIRLTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group and a pentafluorobenzoyl amide group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product. The reaction conditions include maintaining a temperature of around 0-5°C during the initial coupling reaction and refluxing during the esterification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The pentafluorobenzoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate
  • Ethyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate
  • Propyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate

Uniqueness

Butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate is unique due to its butyl ester group, which imparts different solubility and reactivity properties compared to its methyl, ethyl, and propyl analogs. The presence of the pentafluorobenzoyl group also enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

butyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5NO3/c1-2-3-8-27-18(26)9-4-6-10(7-5-9)24-17(25)11-12(19)14(21)16(23)15(22)13(11)20/h4-7H,2-3,8H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUYJTLDIRLTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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